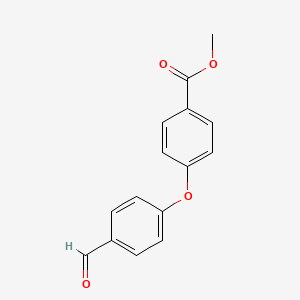

Methyl 4-(4-formylphenoxy)benzoate

Descripción general

Descripción

Methyl 4-(4-formylphenoxy)benzoate is a chemical compound with the molecular formula C16H12O4. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial studies. This compound is known for its unique structure, which includes a formyl group attached to a phenoxybenzoate moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-formylphenoxy)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the formyl group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Methyl 4-(4-carboxyphenoxy)benzoate.

Reduction: Methyl 4-(4-hydroxyphenoxy)benzoate.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 4-(4-formylphenoxy)benzoate is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as anti-inflammatory agents and for other therapeutic effects.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compounds were tested against standard anti-inflammatory drugs, showing comparable efficacy while offering a potentially safer profile due to fewer side effects.

Organic Synthesis

This compound is valuable in organic synthesis for creating various functionalized aromatic compounds. It can be utilized in reactions such as:

- Esterification : this compound can undergo esterification to form esters that are useful in various applications.

- Aldol Condensation : It can participate in aldol reactions to form larger carbon frameworks, which are essential in drug development.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalysis | Methyl esters |

| Aldol Condensation | Base catalysis | β-Hydroxy ketones |

| Reduction | Hydrogenation | Alcohol derivatives |

Material Science

In material science, this compound is explored for its potential use as a polymer additive or modifier. Its ability to enhance the properties of polymers makes it suitable for applications in coatings and adhesives.

Case Study: Polymer Modification

Research has indicated that incorporating this compound into polymer matrices improves thermal stability and mechanical properties. A comparative study showed that polymers modified with this compound exhibited enhanced resistance to degradation under heat compared to unmodified counterparts.

Mecanismo De Acción

The mechanism of action of Methyl 4-(4-formylphenoxy)benzoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparación Con Compuestos Similares

- Methyl 4-(2-formylphenoxy)benzoate

- Methyl 4-(4-formylphenyl)benzoate

- Methyl 2-((4-formylphenoxy)methyl)benzoate

Comparison: Methyl 4-(4-formylphenoxy)benzoate is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and interaction with other molecules. Compared to Methyl 4-(2-formylphenoxy)benzoate, it exhibits different chemical behavior in substitution and oxidation reactions. The presence of the formyl group in the para position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 4-(4-formylphenoxy)benzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.29 g/mol. The compound features an aromatic ester structure, characterized by a formyl group attached to a phenoxy moiety, which contributes to its biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. This interaction is significant for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against:

- Escherichia coli

- Staphylococcus aureus

- Shigella boydii

These findings suggest its potential use as an antibacterial agent in clinical settings.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models .

Case Study: Enzyme Inhibition

In a study evaluating the enzyme inhibition properties of this compound, it was found to act as a chymotrypsin inhibitor. The inhibition was quantified through kinetic assays, revealing an IC50 value that supports its potential as a therapeutic agent in conditions where chymotrypsin activity needs to be modulated.

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Chymotrypsin | 12.5 |

Case Study: Antibacterial Activity

In another investigation focused on its antibacterial properties, this compound was tested against several pathogenic bacteria. The results indicated significant inhibition zones in disc diffusion assays, suggesting strong antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 18 | |

| Staphylococcus aureus | 15 | |

| Shigella boydii | 20 |

Applications in Medicine

Given its biological activities, this compound is being explored for various therapeutic applications:

- Antibacterial treatments : Potential use in combating bacterial infections.

- Anti-inflammatory drugs : Development of new anti-inflammatory medications targeting cytokine production.

Propiedades

IUPAC Name |

methyl 4-(4-formylphenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVESMWAUWYDHSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602876 | |

| Record name | Methyl 4-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100915-02-4 | |

| Record name | Methyl 4-(4-formylphenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.